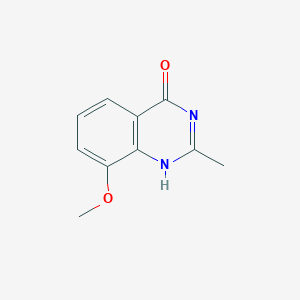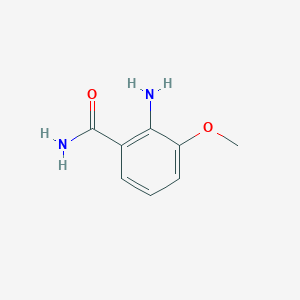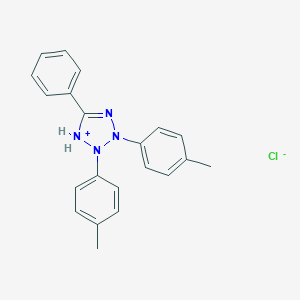
2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride
説明
Synthesis Analysis
The synthesis of tetrazolium compounds, including 2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride, often involves reactions between different organic compounds to form the tetrazolium core. An example is the formation of 2,3,5-triphenyltetrazolium derivatives through reactions involving anhydrous 2,3,5-triphenyltetrazolium chloride with phosphorus chlorides in dry acetonitrile, as seen in the formation of triphenyltetrazolium hexachlorophosphate and dichlorophosphate(V) (Xie, Brockner, & Gjikaj, 2009).
Molecular Structure Analysis
The molecular structure of tetrazolium salts, including 2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride, is characterized by X-ray diffraction analysis, revealing details about the arrangement of atoms within the molecule. The orientation of phenyl rings and the interactions between molecules are crucial for understanding the compound's properties. For instance, the crystal structure of related tetrazolium compounds shows a stacked orientation between phenyl rings due to π-π interactions, influencing the compound's stability and reactivity (Xie, Brockner, & Gjikaj, 2009).
科学的研究の応用
-
Microbiology - Rapid Detection of Viable Microbes
- Summary of Application : 5-cyano-2,3-di-(p-tolyl)tetrazolium chloride (CTC) is used in conjunction with 5(6)-carboxyfluorescein diacetate (CFDA) to report on viable cell concentration and species .
- Methods of Application : Four bacterial species commonly associated with food poisoning or food spoilage were stained with CTC or CFDA, and a fibre fluorometer was used to collect full fluorescence emission spectra .
- Results : A good correlation between concentration and fluorescence intensity was found for Gram-negative bacteria between 10^7 and 10^8 colony-forming units (CFU) ml^−1 .
-
Microbiology - Determination of Viability, Vitality, and Metabolic Rates
- Summary of Application : Tetrazolium salts, especially 5-cyano-2,3-di-(p-tolyl)tetrazolium chloride (CTC), are used to assess the overall metabolism of microorganisms .
- Methods of Application : The assays focus on different aspects of metabolism, such as tetrazolium reduction, fluorescein diacetate (FDA) hydrolysis, or calorimetry .
- Results : These assays provide valuable insights into microbial metabolism, although they have limitations and care must be taken in their application to environmental samples .
-
Medical Research - Redox Activity Measurement
特性
IUPAC Name |
2,3-bis(4-methylphenyl)-5-phenyltetrazol-2-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N4.ClH/c1-16-8-12-19(13-9-16)24-22-21(18-6-4-3-5-7-18)23-25(24)20-14-10-17(2)11-15-20;/h3-15H,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFYUKONKRMAMS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=C(C=C3)C)C4=CC=CC=C4.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



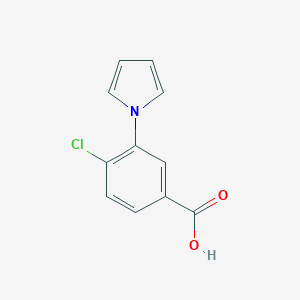
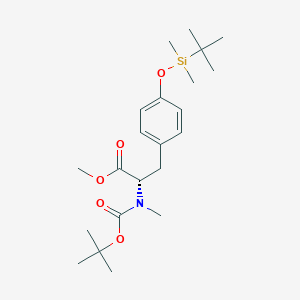
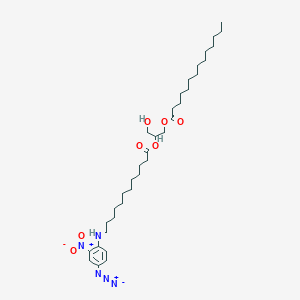
![[Ethylsulfanyl-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide](/img/structure/B19125.png)
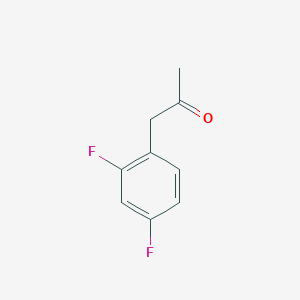
![Sodium Benzo[d]isoxazol-3-ylmethanesulfonate](/img/structure/B19128.png)
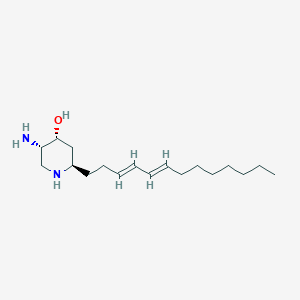
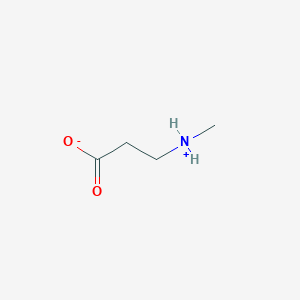
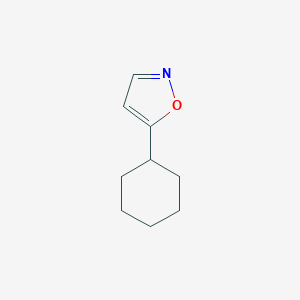
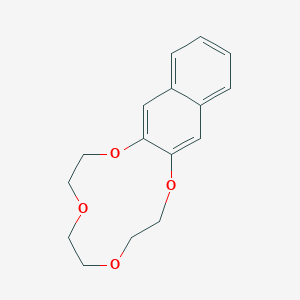
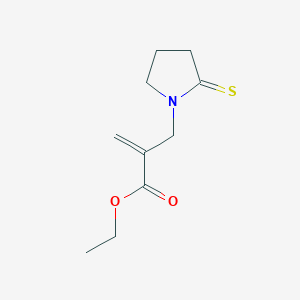
![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B19151.png)
